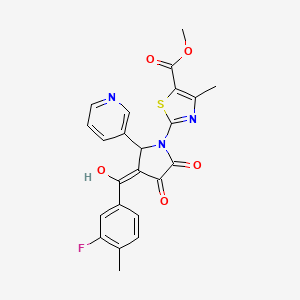![molecular formula C33H23N5O3S B12131025 (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12131025.png)
(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features multiple aromatic rings and heterocyclic components, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving hydrazine derivatives and diketones.
Attachment of the Naphthalen-2-yl and Phenyl Groups: These groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.
Final Coupling and Methoxybenzyl Substitution: The final step involves coupling the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydro derivatives of the pyrazole or thiazolo[3,2-b][1,2,4]triazine rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of various enzymes due to its ability to interact with active sites through its aromatic and heterocyclic rings.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Anti-cancer: The compound’s structure allows it to interact with DNA and proteins, potentially leading to anti-cancer activity.
Anti-inflammatory: It may also exhibit anti-inflammatory properties by modulating specific biochemical pathways.
Industry
Pharmaceuticals: Used as a lead compound in drug discovery and development.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s aromatic and heterocyclic rings allow it to form π-π interactions, hydrogen bonds, and van der Waals forces with these targets, leading to inhibition or modulation of their activity. Specific pathways involved may include:
DNA Intercalation: Inserting between DNA base pairs, disrupting replication and transcription.
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access and catalysis.
相似化合物的比较
Similar Compounds
(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.
属性
分子式 |
C33H23N5O3S |
|---|---|
分子量 |
569.6 g/mol |
IUPAC 名称 |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H23N5O3S/c1-41-27-15-11-21(12-16-27)17-28-31(39)34-33-38(35-28)32(40)29(42-33)19-25-20-37(26-9-3-2-4-10-26)36-30(25)24-14-13-22-7-5-6-8-23(22)18-24/h2-16,18-20H,17H2,1H3/b29-19- |
InChI 键 |
DFSJWRAEBQUKGX-CEUNXORHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)/SC3=NC2=O |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)SC3=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12130942.png)

![5-[(4-Bromophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130957.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12130960.png)
![2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12130976.png)
![2-amino-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130985.png)


![N,N'-bis(2-methylphenyl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12131009.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(2,5-dimethoxyphen yl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12131011.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131012.png)
![2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12131013.png)


